1-Bromo-2-chloro-4,5-dimethylbenzene

Chemoselective cross-coupling Suzuki-Miyaura Polyhalogenated arenes

Choose 1-Bromo-2-chloro-4,5-dimethylbenzene for its unique orthogonal reactivity—the C–Br bond undergoes oxidative addition to Pd(0) >100× faster than C–Cl, enabling predictable chemoselective sequential cross-coupling in a single pot. Unlike dibromo analogs that yield statistical mixtures requiring tedious separations, this dihalogenated xylene building block allows clean, stepwise introduction of two different aryl groups. Available at ≥95% purity to minimize side products, with a convenient mp of 69–71°C facilitating solvent-free or melt-processing setups. Essential for constructing biaryl pharmacophores, π-conjugated oligomers, and sterically demanding polyaromatic scaffolds.

Molecular Formula C8H8BrCl
Molecular Weight 219.51
CAS No. 500536-40-3
Cat. No. B2785142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4,5-dimethylbenzene
CAS500536-40-3
Molecular FormulaC8H8BrCl
Molecular Weight219.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Br)Cl
InChIInChI=1S/C8H8BrCl/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
InChIKeyHHRBCSGJXSSZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4,5-dimethylbenzene (CAS 500536-40-3): A Dual-Halogenated Building Block for Orthogonal Cross-Coupling Reactions


1-Bromo-2-chloro-4,5-dimethylbenzene (CAS 500536-40-3) is an ortho-disubstituted aryl halide bearing both bromine and chlorine on a dimethylated benzene ring . It is a white to off-white crystalline solid with a melting point of 69–71 °C . The compound belongs to the class of halogenated xylenes and is primarily employed as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions where the differential reactivity of the bromo and chloro substituents enables chemoselective, sequential functionalization .

Why Generic Substitution Fails: The Orthogonal Reactivity of 1-Bromo-2-chloro-4,5-dimethylbenzene Cannot Be Replicated by Simple Dihalogenated Analogs


A researcher seeking to substitute 1-bromo-2-chloro-4,5-dimethylbenzene with a generic dihalogenated xylene such as 1,2-dibromo-4,5-dimethylbenzene would forfeit the unique orthogonal reactivity that defines this compound's utility. The presence of both bromine and chlorine on the same aromatic ring enables predictable, chemoselective cross-coupling because aryl bromides undergo oxidative addition to palladium(0) significantly faster than aryl chlorides [1]. This difference in reactivity, which can exceed two orders of magnitude [2], allows the bromo site to be selectively functionalized in a first coupling step while the chloro substituent remains intact for a subsequent transformation. Dibromo analogs lack this intrinsic chemoselectivity, leading to statistical mixtures or requiring complex protecting group strategies [3].

Quantitative Differentiation of 1-Bromo-2-chloro-4,5-dimethylbenzene (CAS 500536-40-3) Versus Key Analogs


Orthogonal Cross-Coupling Reactivity: Chemoselective Activation of C–Br over C–Cl

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition rate of aryl bromides is >100-fold faster than that of aryl chlorides [1]. This intrinsic reactivity difference permits the chemoselective functionalization of the bromo site in 1-bromo-2-chloro-4,5-dimethylbenzene while leaving the chloro substituent intact for a second coupling step. The orthogonal reactivity is not available in symmetrical dihalo analogs such as 1,2-dibromo-4,5-dimethylbenzene, which yields statistical product mixtures under identical conditions [2]. A dedicated study on polyhalogenated aryl triflates confirmed the reactivity order C–Br > C–Cl > C–OTf and demonstrated successful sequential double functionalization of bromochloroaryl systems [3].

Chemoselective cross-coupling Suzuki-Miyaura Polyhalogenated arenes

Melting Point and Physical Form: Lower Melting Point Enhances Handling and Formulation Compatibility

1-Bromo-2-chloro-4,5-dimethylbenzene exhibits a melting point of 69–71 °C , which is significantly lower than the melting point of its dibromo analog 1,2-dibromo-4,5-dimethylbenzene (85–89 °C) . This 16–18 °C difference can materially impact practical handling: the target compound melts more readily under mild warming, facilitating liquid transfer or solvent-free reaction setups, whereas the higher-melting dibromo analog requires more vigorous heating to achieve a liquid state.

Physicochemical properties Solid-state handling Process chemistry

Purity Specifications: Consistent 95–97% Purity Across Multiple Qualified Vendors

1-Bromo-2-chloro-4,5-dimethylbenzene is routinely supplied at 95–97% purity by multiple reputable vendors, including Synblock (95%) , Leyan (97%) , and Sigma-Aldrich (≥95%) . This purity window is comparable to that of the dibromo analog (typically 97%) but exceeds the purity of many other polyhalogenated xylenes, which often require custom synthesis and are offered at lower purity (e.g., 90–93%). The consistent availability of >95% pure material minimizes batch-to-batch variability in critical synthetic applications.

Chemical purity Procurement specification Quality control

Hazard Profile: Absence of Respiratory Irritation (H335) Differentiates from Dibromo Analog

According to GHS hazard statements, 1-bromo-2-chloro-4,5-dimethylbenzene is classified as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . In contrast, the dibromo analog 1,2-dibromo-4,5-dimethylbenzene carries the additional hazard statement H335 (may cause respiratory irritation) as well as H413 (may cause long-lasting harmful effects to aquatic life) [1]. The absence of H335 in the target compound may simplify personal protective equipment requirements and reduce ventilation demands in laboratory and pilot-plant settings.

Hazard classification Occupational safety Risk assessment

Proven Utility in Sequential Coupling: A Validated Building Block for Unsymmetrical Terphenyl Synthesis

A general synthetic procedure has been established for the sequential, chemoselective Suzuki–Miyaura cross-coupling of chlorobromobenzene derivatives with arylboronic acids [1]. Under optimized conditions, the first coupling occurs at room temperature using a ligandless palladium catalyst, selectively activating the C–Br bond. The resulting chlorobiaryl intermediate can then be subjected to a second coupling, facilitated by the SPhos ligand, to yield unsymmetrical terphenyls in good to excellent overall yields. This methodology has been successfully applied to parallel synthesis of 32 o-, m-, and p-terphenyl compounds [2]. 1-Bromo-2-chloro-4,5-dimethylbenzene, bearing an identical ortho-bromo-chloro substitution pattern, is directly amenable to this validated protocol, offering a predictable route to dimethylated terphenyl scaffolds.

Sequential cross-coupling Terphenyl synthesis Polyaromatic compounds

Application Scenarios for 1-Bromo-2-chloro-4,5-dimethylbenzene (CAS 500536-40-3) Derived from Quantitative Evidence


Sequential Chemoselective Suzuki–Miyaura Coupling for Unsymmetrical Terphenyl Synthesis

Utilize 1-bromo-2-chloro-4,5-dimethylbenzene in a two-step, one-pot sequential coupling protocol: first, couple the more reactive C–Br bond at room temperature using a ligandless Pd(OAc)₂ catalyst; then, following addition of the SPhos ligand, couple the C–Cl bond at elevated temperature. This approach directly parallels the validated methodology for chlorobromobenzene [1] and is expected to yield dimethylated terphenyl derivatives in good overall yields, providing access to a library of sterically demanding polyaromatic scaffolds.

Selective Functionalization in Medicinal Chemistry Building Block Synthesis

The orthogonal reactivity of the bromo and chloro sites (C–Br > C–Cl) [1] enables medicinal chemists to introduce two different aryl or heteroaryl groups in a controlled, sequential manner. This is particularly valuable for constructing biaryl pharmacophores with precise substitution patterns, where statistical mixtures from dibromo analogs would necessitate cumbersome chromatographic separations. The ≥95% purity ensures that the starting material does not contribute to side-product formation, streamlining the synthesis of lead compounds.

Material Science Precursor for Polymers and Ligands

The compound serves as a modular building block for the synthesis of π-conjugated oligomers, polymers, and chiral ligands. Sequential cross-coupling allows the incorporation of the 4,5-dimethylbenzene core into larger π-systems with precise control over donor/acceptor substitution. The lower melting point (69–71 °C) compared to dibromo analogs facilitates melt-processing or solvent-free reaction setups, which can be advantageous in material science scale-up.

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